

An In-depth Technical Guide to the Discovery and Development of JNJ-26070109

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Compound of Interest		
Compound Name:	JNJ-26070109	
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A Novel, Potent, and Selective Cholecystokinin 2 (CCK2) Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of **JNJ-26070109**, a selective and competitive antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of CCK2 receptor antagonists.

Discovery and Development

JNJ-26070109, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2- (quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen Pharmaceutical Research & Development. It emerged from a program aimed at identifying novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its development was based on the established role of the CCK2 receptor, and its endogenous ligand gastrin, in stimulating gastric acid secretion.[1]

The development of **JNJ-26070109** was driven by the need for a therapeutic agent that could effectively control gastric acid without the rebound hypersecretion often observed with proton pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]



A review of the Johnson & Johnson pipeline information from October 2025 does not list **JNJ-26070109** in active development, suggesting that its clinical development may have been discontinued or is not currently a key focus.[3][4]

Mechanism of Action

JNJ-26070109 is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone gastrin.

Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2 receptor:

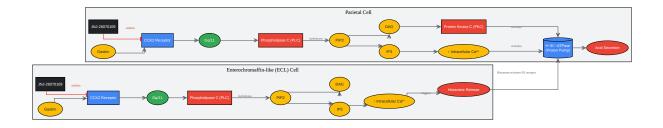
- Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]
- Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.
 [8] This binding stimulates the release of histamine from ECL cells.[7][9] Histamine then acts on H2 receptors on parietal cells, further stimulating acid secretion.[9]

By competitively blocking the CCK2 receptor, **JNJ-26070109** inhibits both the direct and indirect pathways of gastrin-stimulated acid secretion.

Signaling Pathways

The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.





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CCK2 Receptor Signaling Pathway in Gastric Acid Secretion

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **JNJ-26070109** from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency



Parameter	Species	Receptor	Value	Reference
pKi	Human	CCK2	8.49	[5][6]
Rat	CCK2	7.99	[5][6]	
Dog	CCK2	7.70	[5][6]	_
рКВ	Human	CCK2	8.53 (Calcium Mobilization Assay)	[6]
Mouse	CCK2	8.19 (Isolated Stomach Assay)	[6]	

Table 2: In Vivo Efficacy in Animal Models



Parameter	Species	Model	Value	Reference
Oral EC50	Rat	Pentagastrin- stimulated acid secretion	1.5 μΜ	[6]
Dog	Pentagastrin- stimulated acid secretion	0.26 μΜ	[6]	
Inhibition of Basal Acid Secretion	Rat	Chronic treatment (30 μmol·kg ⁻¹)	~66%	[1]
Inhibition of Pentagastrin- stimulated Acid Secretion	Rat	Chronic treatment (30 μmol·kg ⁻¹)	~70%	[1]
Inhibition of Histamine- stimulated Acid Secretion	Rat	Chronic treatment (30 μmol·kg ⁻¹)	~25%	[1]
Inhibition of Basal Acid Secretion	Rat	Acute IV dose (60 μmol·kg ⁻¹)	>80%	[1]

Table 3: Pharmacokinetic Properties

Parameter	Species	Value	Reference
Oral Bioavailability (%F)	Rat	73 ± 16%	[6]
Dog	92 ± 12%	[6]	
Half-life (t1/2)	Rat	1.8 ± 0.3 h	[6]
Dog	1.2 ± 0.1 h	[6]	

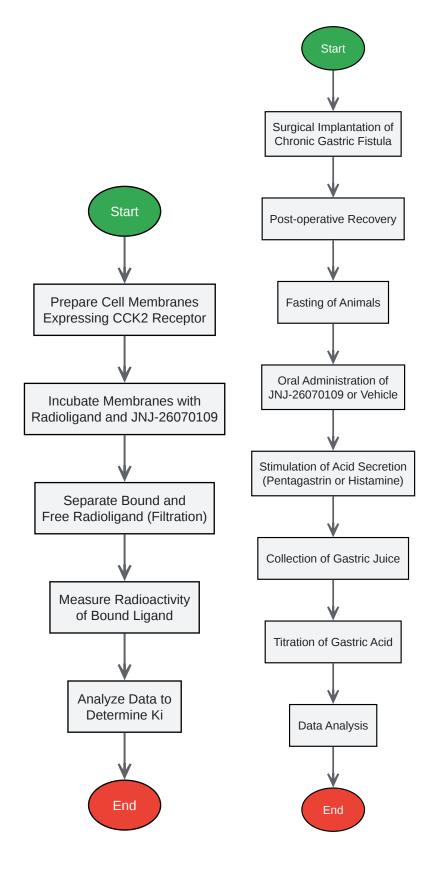


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Detailed Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **JNJ-26070109** for the CCK2 receptor.





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References

- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline Development pipeline | Johnson & Johnson [investor.jnj.com]
- 4. Pipeline 2025 Key events | Johnson & Johnson [investor.jnj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological significance of ECL-cell histamine PubMed [pubmed.ncbi.nlm.nih.gov]
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